2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid
Description
2-Ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a pyrazolo-pyridine fused ring system with an ethyl substituent at the 2-position and a carboxylic acid group at the 6-position.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-ethylpyrazolo[4,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-12-5-8-7(11-12)3-6(4-10-8)9(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
UMOMWQWZLZLVTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=N1)C=C(C=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is commonly used as a catalyst in this reaction . Another method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which is a general and extensible technology for constructing this heterocyclic system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reductive desulfurization is one of the reactions it undergoes.
Substitution: The compound can undergo substitution reactions, such as Suzuki coupling with aryl boronic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reductive desulfurization using reagents like sodium borohydride.
Substitution: Suzuki coupling reactions typically use palladium catalysts and aryl boronic acids.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Desulfurized products.
Substitution: Substituted pyrazolopyridine derivatives.
Scientific Research Applications
2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits biological activity against Mycobacterium tuberculosis.
Medicine: Potential use in developing drugs for treating anxiety, convulsions, and other conditions.
Industry: Used in the synthesis of combinatorial libraries for drug discovery.
Mechanism of Action
The mechanism of action of 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity and exhibiting antituberculotic effects . The compound’s structure allows for various modifications, enhancing its binding affinity and specificity towards different targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid with analogs:
*Estimated based on structural analogs.
Key Observations :
- Substituent Position : The ethyl group at the 2-position in the target compound contrasts with 1-ethyl derivatives (e.g., ), where substituent placement alters electronic and steric effects.
- Heterocycle Variations: Replacement of pyrazolo-pyridine with thieno-pyridine (as in ) introduces sulfur, altering reactivity and biological interactions.
Antimicrobial Activity:
- Pyrazolo-pyridine derivatives, such as pyrrolo[3,2-b]pyridine-6-carboxylic acid analogs, exhibit moderate antimicrobial activity against gram-positive and gram-negative bacteria (e.g., Shigella sonnei) . The ethyl substituent may improve lipophilicity and target binding compared to methyl groups.
- Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., benzyl in compound 1, ) enhance aldose reductase inhibition (micromolar IC50), while saturated analogs show reduced activity. This suggests that the ethyl group’s intermediate size may balance potency and selectivity.
Enzyme Inhibition:
- Aldose reductase inhibitors like (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid (compound 1, ) highlight the importance of substituent size and ring saturation. The ethyl group’s smaller size compared to benzyl may limit inhibitory efficacy but reduce off-target effects.
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